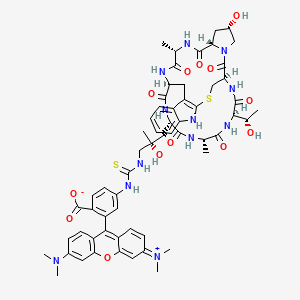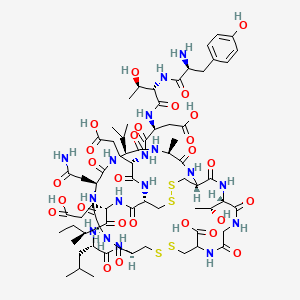
4-Fluoro-2-hydroxy-azobenzene, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-hydroxy-azobenzene (4F2HAB) is an organic compound with a wide range of applications in scientific research. It is a colorless and crystalline solid with a molecular weight of 214.16 g/mol and a melting point of 173-175°C. 4F2HAB has a purity of 98%, making it suitable for use in many laboratory experiments. It is a versatile compound, and its properties make it an ideal choice for a variety of applications.
Scientific Research Applications
4-Fluoro-2-hydroxy-azobenzene, 98% has a wide range of scientific applications, including as a fluorescent dye, a reagent in organic synthesis, and a photochemical catalyst. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the study of the structure and function of proteins, as well as in the study of enzyme-catalyzed reactions. Additionally, 4-Fluoro-2-hydroxy-azobenzene, 98% is used in the study of the photochemistry of organic compounds, and as a photosensitizer in the study of photochemical reactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-hydroxy-azobenzene, 98% is complex and not fully understood. It is believed to act as a photosensitizer, which means that it absorbs light energy and transfers it to other molecules. This transfer of energy can result in the formation of reactive species, such as free radicals and singlet oxygen, which can then react with other molecules. This process is known as photochemical reaction. Additionally, 4-Fluoro-2-hydroxy-azobenzene, 98% is believed to act as a fluorescent dye, which means that it absorbs light energy and then emits it as visible light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-hydroxy-azobenzene, 98% are not fully understood. However, it is believed to have a variety of effects on biological systems. For example, it has been shown to act as an antioxidant, which means that it can protect cells from damage caused by reactive oxygen species. Additionally, it has been shown to have an effect on the expression of certain genes, as well as on the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Fluoro-2-hydroxy-azobenzene, 98% in laboratory experiments include its high purity, its versatility, and its ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of using 4-Fluoro-2-hydroxy-azobenzene, 98% in laboratory experiments is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
The potential future applications of 4-Fluoro-2-hydroxy-azobenzene, 98% are numerous. For example, it could be used in the development of new drugs, dyes, and fragrances, as well as in the study of the photochemistry of organic compounds. Additionally, it could be used in the study of the structure and function of proteins, as well as in the study of enzyme-catalyzed reactions. Furthermore, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new diagnostic tools and therapies.
Synthesis Methods
4-Fluoro-2-hydroxy-azobenzene, 98% can be synthesized from 4-fluoroaniline via a three-step reaction. The first step involves the reaction of 4-fluoroaniline with anhydrous potassium carbonate in an aqueous solution to form 4-fluoro-2-hydroxybenzoic acid. The second step involves the reaction of 4-fluoro-2-hydroxybenzoic acid with sodium nitrite in an aqueous solution to form 4-fluoro-2-hydroxyazobenzene. The third and final step involves the reaction of 4-fluoro-2-hydroxyazobenzene with aqueous sodium hydroxide to form 4-Fluoro-2-hydroxy-azobenzene, 98%.
properties
IUPAC Name |
4-fluoro-2-phenyldiazenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-9-6-7-12(16)11(8-9)15-14-10-4-2-1-3-5-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZBTHVHZZPEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-hydroxy-azobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)

![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)






![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)


![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)